molecular formula C15H33NOSn B1615016 3-(Tributylstannyl)propanamide CAS No. 51283-50-2

3-(Tributylstannyl)propanamide

Cat. No.: B1615016
CAS No.: 51283-50-2
M. Wt: 362.1 g/mol
InChI Key: USDFUMBFQZVUGM-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)propanamide is an organotin compound with the molecular formula C15H33NOSn. It is characterized by the presence of a tributylstannyl group attached to a propanamide backbone. Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Tributylstannyl)propanamide can be synthesized through various methods. One common approach involves the reaction of tributylstannyl chloride with propanamide in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under an argon atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tributylstannyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield substituted alkenes or alkynes.

Mechanism of Action

The mechanism of action of 3-(Tributylstannyl)propanamide involves its interaction with molecular targets through its organotin moiety. It can form complexes with proteins and enzymes, thereby inhibiting their activity. This interaction is often mediated by the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in the target molecules . Additionally, it can generate reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Chloride: Similar in structure but with a chloride group instead of a propanamide group.

    Tributyltin Hydride: Contains a hydride group and is commonly used as a reducing agent.

    Tributyltin Oxide: Known for its use as a biocide and antifouling agent.

Uniqueness

3-(Tributylstannyl)propanamide is unique due to its combination of a tributylstannyl group with a propanamide backbone, which imparts distinct reactivity and potential biological activity

Properties

IUPAC Name

3-tributylstannylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFUMBFQZVUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310470
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51283-50-2
Record name NSC227352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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